molecular formula C12H11NO3S B13662719 Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate

Cat. No.: B13662719
M. Wt: 249.29 g/mol
InChI Key: HYWDTMXXONQOOS-UHFFFAOYSA-N
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Description

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a methoxyphenyl group and a carboxylate ester, making it a valuable molecule in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate
  • Methyl 2-(4-Methylphenyl)thiazole-4-carboxylate
  • Ethyl 2-(4-Ethylphenyl)thiazole-4-carboxylate

Uniqueness

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is unique due to the presence of the methoxy group, which enhances its solubility and biological activity compared to its analogs. This makes it a more potent and versatile compound in various applications .

Biological Activity

Methyl 2-(4-Methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : Approximately 264.3 g/mol
  • Structural Features : The compound features a thiazole ring fused with a methoxy-substituted phenyl group, which plays a crucial role in its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The thiazole ring can interact with various enzymes, potentially inhibiting those involved in cancer cell proliferation or inflammation.
  • DNA Interaction : It has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains .

Biological Activities

The compound has been studied for various biological activities, including:

  • Antitumor Activity : this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown IC50_{50} values as low as 1.61 µg/mL against specific cancer types, indicating potent antitumor activity .
  • Anticonvulsant Properties : Some derivatives of thiazoles have demonstrated anticonvulsant effects, suggesting that modifications to the thiazole structure can enhance this activity .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens, showing minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against several bacterial strains like Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the biological activity of this compound is significantly influenced by:

  • Substituents on the Thiazole Ring : Modifications can enhance binding affinity to target enzymes or receptors.
  • Position of the Methoxy Group : The presence of an electron-donating methoxy group at the para position on the phenyl ring increases biological activity by improving solubility and interaction with biological targets.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound across multiple cancer cell lines. Results indicated a significant reduction in cell viability with IC50_{50} values below that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial activity, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antimicrobial agent .

Summary Table of Biological Activities

Activity Type IC50/Effectiveness Notes
AntitumorIC50 = 1.61 µg/mLEffective against various cancer cell lines
AnticonvulsantVariableModifications enhance efficacy
AntimicrobialMIC = 6.25 - 12.5 µg/mLEffective against multiple bacterial strains

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11NO3S/c1-15-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3

InChI Key

HYWDTMXXONQOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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